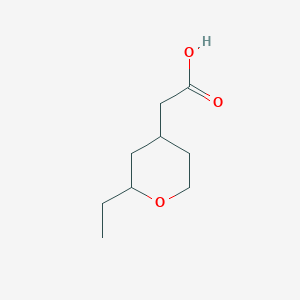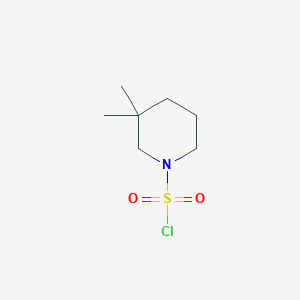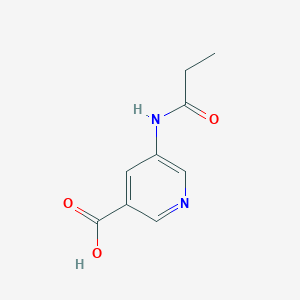![molecular formula C11H15ClS B3377617 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene CAS No. 1341064-82-1](/img/structure/B3377617.png)
1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene
Descripción general
Descripción
1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene is an organic compound with the molecular formula C11H15ClS. This compound is characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 3-chloro-2-methylpropyl chain and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene typically involves the reaction of 2-methylbenzenethiol with 3-chloro-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler sulfanyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH) are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated sulfanyl derivatives.
Substitution: Hydroxyl or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfanyl group interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The chlorine atom can participate in electrophilic substitution reactions, further modifying the compound’s reactivity.
Comparación Con Compuestos Similares
- 1-[(3-chloro-2-methylpropyl)sulfanyl]benzene
- 1-[(2-methylpropyl)sulfanyl]-2-methylbenzene
- 1-[(3-chloro-2-methylpropyl)sulfanyl]-3-methylbenzene
Uniqueness: 1-[(3-chloro-2-methylpropyl)sulfanyl]-2-methylbenzene is unique due to the specific positioning of the chlorine and methyl groups, which influence its chemical reactivity and potential applications. The presence of both a sulfanyl group and a chlorine atom provides a versatile platform for various chemical transformations.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylpropyl)sulfanyl-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClS/c1-9(7-12)8-13-11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJTXQPBZWBSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


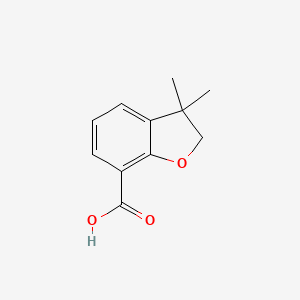
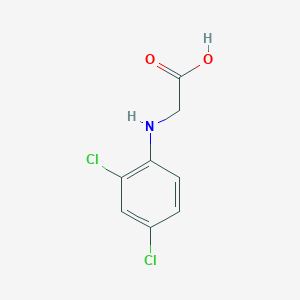
![N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B3377569.png)
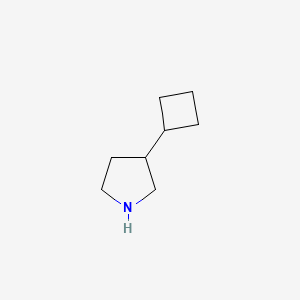

![5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B3377586.png)
![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3377590.png)


